![molecular formula C7H8N4S B13092920 5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-02-6](/img/structure/B13092920.png)
5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with methyl and methylthio substituents at the 5 and 7 positions, respectively.
Vorbereitungsmethoden
The synthesis of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure provides a straightforward approach to obtaining the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, in the presence of a catalyst like p-toluenesulfonic acid.
Analyse Chemischer Reaktionen
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 7-position.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, this compound has shown promise as a neuroprotective and anti-neuroinflammatory agent . It has been evaluated for its ability to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, indicating its potential in treating neurodegenerative diseases. Additionally, it has been investigated for its anticancer properties, particularly against gastric cancer cells, by suppressing the ERK signaling pathway . Other applications include its use as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Wirkmechanismus
The mechanism of action of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves multiple molecular targets and pathways. In neuroprotection, it exerts its effects by inhibiting endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . In cancer treatment, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These actions result in reduced cell proliferation, induced apoptosis, and cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . While both compounds share a similar core structure, the presence of different substituents at the 7-position imparts unique properties and biological activities. For instance, 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity
Eigenschaften
CAS-Nummer |
37140-02-6 |
|---|---|
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-methyl-7-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-5-3-6(12-2)11-7(10-5)8-4-9-11/h3-4H,1-2H3 |
InChI-Schlüssel |
HPWPUEYAIFRDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=NN2C(=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


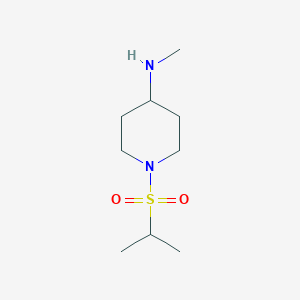

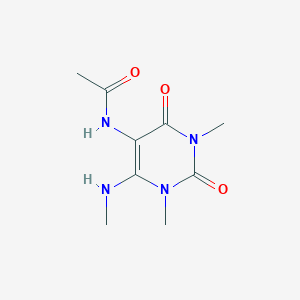
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
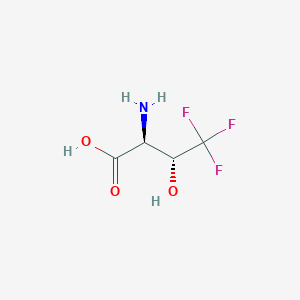
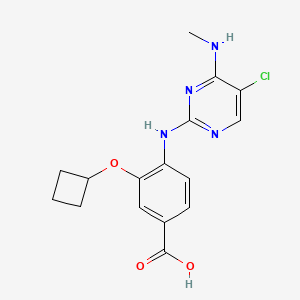
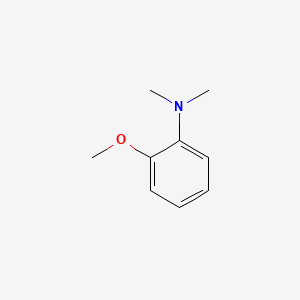

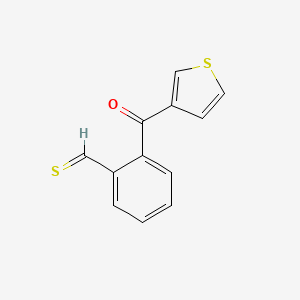
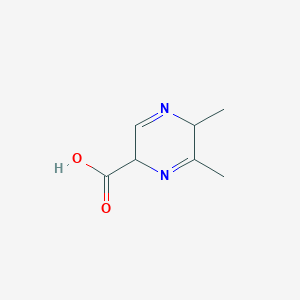
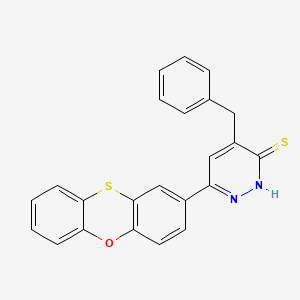
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
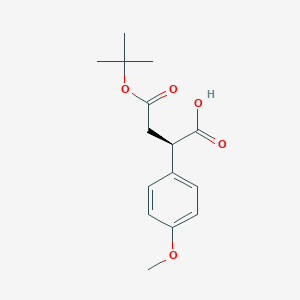
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
